molecular formula C12H15BO5 B8293764 Ethyl 2-(1,6-dihydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetate

Ethyl 2-(1,6-dihydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetate

Cat. No. B8293764
M. Wt: 250.06 g/mol
InChI Key: ZZJKZPVIMQQBMR-UHFFFAOYSA-N
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Patent
US08343944B2

Procedure details

To a solution of crude [1-hydroxy-4-methyl-6-(tetrahydro-pyran-2-yloxy)-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl]-acetic acid ethyl ester in THF (30 mL), was added dilute hydrochloric acid (6M, 3 mL) at 0° C. The mixture was allowed to warm to room temperature over 1 hour then concentrated in vacuo. The residue was purified by silica gel flash column chromatography (EtOAc/hexane=1:1) to give the product as a light brown gum (2.1 g, 62%, 2 steps). 1H NMR (400 MHz, DMSO-d) δ ppm 9.21 (s, 1H), 9.01 (s, 1H), 6.86 (d, J=2.4 Hz, 1H), 6.64 (d, J=2.4 Hz, 1H), 5.40-5.37 (m, 1H), 4.02 (q, J=7.2 Hz, 2H), 3.35-3.01 (m, 1H), 2.19-2.13 (m, 4H), 1.10 (t, 3H). MS (ESI) m/z=251 [M+H]+.
Name
[1-hydroxy-4-methyl-6-(tetrahydro-pyran-2-yloxy)-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl]-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:24])[CH2:5][CH:6]1[O:10][B:9]([OH:11])[C:8]2[CH:12]=[C:13]([O:17]C3CCCCO3)[CH:14]=[C:15]([CH3:16])[C:7]1=2)[CH3:2].Cl>C1COCC1>[CH2:1]([O:3][C:4](=[O:24])[CH2:5][CH:6]1[O:10][B:9]([OH:11])[C:8]2[CH:12]=[C:13]([OH:17])[CH:14]=[C:15]([CH3:16])[C:7]1=2)[CH3:2]

Inputs

Step One
Name
[1-hydroxy-4-methyl-6-(tetrahydro-pyran-2-yloxy)-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl]-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC1C2=C(B(O1)O)C=C(C=C2C)OC2OCCCC2)=O
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash column chromatography (EtOAc/hexane=1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1C2=C(B(O1)O)C=C(C=C2C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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